![molecular formula C22H26N4O3 B11239546 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11239546.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features both indole and cycloheptapyridazine moieties. The indole structure is known for its presence in many biologically active molecules, including neurotransmitters and hormones, while the cycloheptapyridazine ring system is less common but offers unique chemical properties that can be exploited in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Cycloheptapyridazine Formation: The cycloheptapyridazine ring can be constructed through a series of cyclization reactions involving hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives of the cycloheptapyridazine ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is C22H23N5O3, with a molecular weight of approximately 405.4 g/mol. The compound features an indole moiety and a cycloheptapyridazine structure which contribute to its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
- Compounds with similar structures have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with diameter of inhibition zone (DIZ) values ranging from 21 mm to 22 mm .
Anticancer Potential
The indole framework is known for its anticancer properties. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Research into similar indole-based compounds indicates potential neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting avenues for treating neurodegenerative diseases .
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's mechanism of action at the molecular level and help in optimizing its structure for enhanced efficacy .
Case Studies
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would likely involve interactions with specific molecular targets, such as receptors or enzymes. The indole moiety could interact with serotonin receptors, modulating neurotransmitter activity, while the cycloheptapyridazine ring might interact with other protein targets, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Shares the indole moiety and ethyl chain but lacks the cycloheptapyridazine ring.
Serotonin (5-hydroxytryptamine): Another indole derivative with significant biological activity.
Tryptamine: A simpler indole derivative that serves as a precursor to many biologically active compounds.
Uniqueness
The uniqueness of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide lies in its combination of the indole and cycloheptapyridazine ring systems. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler indole derivatives .
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H21N3O3
- Molecular Weight : 363.4 g/mol
- CAS Number : 1374520-05-4
The structure features an indole moiety linked to a cycloheptapyridazine derivative, suggesting potential interactions with various biological targets due to its unique conformation.
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells by interacting with DNA and inhibiting crucial enzymes involved in cell proliferation.
- Case Study : A related compound demonstrated an IC50 value of 0.90 µM against U937 cells, indicating strong cytotoxicity and potential as a chemotherapeutic agent .
Neuroprotective Effects
The indole structure is also associated with neuroprotective effects:
- Research Findings : Compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo...) have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines and modulate immune responses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Parameter | Value |
---|---|
LogP | 0.97 |
Polar Surface Area | 83 Å |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 3 |
These properties suggest favorable absorption and distribution characteristics in biological systems.
Research Findings and Studies
Several studies have explored the biological activity of similar compounds:
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-29-17-7-8-20-18(12-17)16(13-24-20)9-10-23-21(27)14-26-22(28)11-15-5-3-2-4-6-19(15)25-26/h7-8,11-13,24H,2-6,9-10,14H2,1H3,(H,23,27) |
InChI Key |
WTMRUSHPMJXPBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
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